molecular formula C9H9N3O2 B1393830 6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile CAS No. 1242267-98-6

6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile

Cat. No. B1393830
M. Wt: 191.19 g/mol
InChI Key: WKUWSNOMSAMPMW-UHFFFAOYSA-N
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Description

6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 .


Molecular Structure Analysis

The molecular structure of 6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile includes 24 bonds in total, with 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aromatic), 1 hydroxylamine (aromatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .

Scientific Research Applications

Corrosion Inhibition

Research has identified nicotinonitriles as effective corrosion inhibitors for metals. A study by Singh et al. (2016) found that nicotinonitriles like ATN and AMN showed significant inhibition efficiency for mild steel in acidic environments, indicating potential applications in corrosion prevention (Singh et al., 2016).

Antioxidant Properties

Nicotinonitriles have also been investigated for their antioxidant properties. Gouda et al. (2016) explored the synthesis of nicotinonitriles and evaluated their antioxidant activities, suggesting their potential use in managing oxidative stress-related conditions (Gouda et al., 2016).

Antiprotozoal Activity

Another significant application is in antiprotozoal therapy. Ismail et al. (2003) synthesized and evaluated the antiprotozoal activity of aza-analogues of furamidine derived from nicotinonitriles, finding potent activity against protozoal infections (Ismail et al., 2003).

Antimicrobial and Anticancer Applications

Al-Hazmy et al. (2022) investigated coumarin derivatives involving nicotinonitriles, revealing significant antimicrobial and anticancer activities. This highlights the potential of nicotinonitrile derivatives in the development of new antimicrobial and anticancer agents (Al-Hazmy et al., 2022).

Synthesis of Deuterium-Labelled Compounds

Nicotinonitriles are also utilized in the synthesis of deuterium-labelled compounds, which are important in medicinal chemistry. Ismail and Boykin (2004) described the synthesis of deuterium-labelled nicotinamidine, showcasing the role of nicotinonitriles in advanced chemical syntheses (Ismail & Boykin, 2004).

Chemoprevention of Corrosion in Steel

Ansari et al. (2015) studied the adsorption and inhibitory effects of pyridine derivatives including nicotinonitriles on steel corrosion, emphasizing their utility in industrial applications to prevent metal degradation (Ansari et al., 2015).

Prebiotic Chemistry

Friedmann et al. (1971) investigated the synthesis of nicotinonitriles under primitive Earth conditions, providing insights into prebiotic chemistry and the origins of life (Friedmann et al., 1971).

properties

IUPAC Name

6-(4-hydroxy-1,2-oxazolidin-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-3-7-1-2-9(11-4-7)12-5-8(13)6-14-12/h1-2,4,8,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUWSNOMSAMPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1C2=NC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Hydroxy-1,2-oxazolidin-2-yl)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile
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6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile
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6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile
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6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile
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6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile
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6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile

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